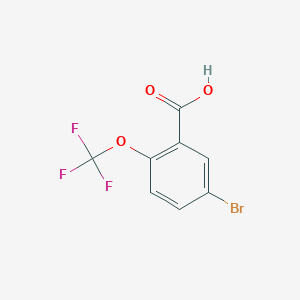

5-bromo-2-(trifluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBZEPNOWXEZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449364 | |

| Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403646-47-9 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-2-(trifluoromethoxy)benzoic acid chemical properties

An In-depth Technical Guide on 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and spectroscopic data for this compound (CAS 403646-47-9) is not extensively available in peer-reviewed literature. This guide compiles information from chemical suppliers and provides proposed experimental protocols and expected analytical data based on established chemical principles and data from structurally related compounds.

Core Chemical Properties

This compound is a halogenated and fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] Its bromine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis.[3]

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 403646-47-9 | [4][5][6] |

| Molecular Formula | C₈H₄BrF₃O₃ | [5][6][7] |

| Molecular Weight | 285.01 g/mol | [3][6][7] |

| Appearance | White solid/powder | [4][5] |

| Purity | ≥98% | [3][5] |

| Boiling Point | 287 °C (Predicted) | |

| Density | 1.797 g/cm³ (Predicted) | |

| pKa | 2.53 ± 0.36 (Predicted) | |

| Flash Point | 127 °C (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4][5] |

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols

Proposed Synthesis Protocol: Electrophilic Bromination

Reaction:

2-(trifluoromethoxy)benzoic acid → this compound

Materials:

-

2-(trifluoromethoxy)benzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Sodium bisulfite solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(trifluoromethoxy)benzoic acid in a suitable solvent like dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add concentrated sulfuric acid to the solution. In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bisulfite solution (to remove unreacted bromine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Analytical & Purification Protocol

The purity of the final compound can be assessed, and purification can be performed using High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire the chromatogram for at least 20 minutes.

-

Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

-

Preparative HPLC (for purification): The same method can be scaled up using a larger-diameter preparative column to isolate the pure compound from impurities. Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified product.

Caption: General workflow for HPLC analysis and purification.

Expected Spectroscopic Data

While experimental spectra are not available, the following section details the expected spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring.

-

-COOH Proton: A broad singlet far downfield, typically >10 ppm.

-

Aromatic Protons (Ar-H):

-

The proton at C6 (ortho to the -COOH and meta to the -Br) will likely appear as a doublet.

-

The proton at C4 (meta to both -COOH and -OCF₃) will likely appear as a doublet of doublets.

-

The proton at C3 (ortho to the -OCF₃ and meta to the -Br) will likely appear as a doublet. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 distinct signals.

-

Carbonyl Carbon (-COOH): Expected around 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the range of 110-150 ppm.

-

C-Br: The carbon attached to bromine will be shifted to ~115-125 ppm.

-

C-OCF₃: The carbon attached to the trifluoromethoxy group will be shifted downfield and may show splitting due to coupling with the fluorine atoms (quartet).

-

C-COOH: The carbon attached to the carboxylic acid group will be shifted downfield.

-

-

Trifluoromethoxy Carbon (-OCF₃): A quartet signal expected around 120 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of an aromatic carboxylic acid.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid hydroxyl group.[8]

-

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450 cm⁻¹.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[8]

-

C-F Stretch: Strong absorption bands are expected in the 1100-1250 cm⁻¹ region due to the -OCF₃ group.

-

C-Br Stretch: A weak band in the fingerprint region, typically 500-650 cm⁻¹.

Applications and Future Directions

While specific biological activities for this compound are not documented, its structural motifs are common in drug development.[4] The trifluoromethoxy group is often used as a bioisostere for other groups to improve a drug candidate's pharmacokinetic profile.[1] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[9]

Given its structure, this compound is a prime candidate for:

-

Fragment-Based Drug Discovery: As a building block for creating libraries of more complex molecules for screening against various therapeutic targets.

-

Intermediate for Agrochemicals: Fluorinated and brominated aromatics are key components in many modern pesticides and herbicides.[1]

-

Pharmaceutical Synthesis: It may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), potentially for anti-inflammatory or anti-cancer drugs.[2]

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. 403646-47-9 | Benzoic acid, 5-bromo-2-(trifluoromethoxy)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound, CasNo.403646-47-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound | 403646-47-9 [sigmaaldrich.com]

- 6. 403646-47-9 | MFCD06203214 | this compound [aaronchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

5-bromo-2-(trifluoromethoxy)benzoic acid CAS number 403646-47-9

An In-Depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid (CAS: 403646-47-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group on the benzoic acid scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures with tailored physicochemical and biological properties.

Physicochemical and Spectroscopic Data

The fundamental properties of a chemical compound are critical for its application in research and development. The data for this compound are summarized below.

| Data Type | Property | Value |

| Identifier | CAS Number | 403646-47-9 |

| Molecular | Formula | C₈H₄BrF₃O₃ |

| Molecular Weight | 299.02 g/mol | |

| Physical | Boiling Point | 287 °C[1] |

| Density | 1.797 g/cm³[1] | |

| pKa | 2.53 ± 0.36 (Predicted)[1] | |

| Storage Temperature | Room Temperature[1] |

Note: Specific, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this exact CAS number are not widely available in peer-reviewed literature but can often be found on certificates of analysis from chemical suppliers.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common conceptual approach involves the trifluoromethoxylation of a corresponding hydroxybenzoic acid precursor. The bromine atom can be introduced before or after the formation of the trifluoromethoxy group. Below is a representative protocol for a related transformation that illustrates the key steps.

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general workflow for the synthesis of an aryl trifluoromethoxy ether from a phenol, which is a key transformation in the synthesis of the target molecule.

-

Starting Material Preparation: Begin with a suitably protected 5-bromo-2-hydroxybenzoic acid derivative. The carboxylic acid may be esterified to prevent side reactions.

-

Deprotonation: Dissolve the phenolic starting material in a dry, aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Trifluoromethoxylation: Introduce a trifluoromethoxylating agent, such as a hypervalent iodine reagent (e.g., trifluoromethyl-λ³-iodane) or another electrophilic "CF₃O⁺" source, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (which can range from room temperature to elevated temperatures) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product using column chromatography. If the carboxylic acid was protected as an ester, perform a final hydrolysis step (e.g., using LiOH or NaOH) to yield the final this compound.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly valuable in modern drug design.

-

Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of other functionalities and is known to significantly enhance key drug properties. It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of the aromatic ring to improve binding affinity to biological targets.[2]

-

Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[3] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

This combination makes the title compound a key intermediate for synthesizing novel therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors play a crucial role.

Caption: Logical workflow for utilizing the compound in synthesis.

Potential Role in Modulating Signaling Pathways

While specific biological activity for this compound is not extensively documented, its derivatives are prime candidates for kinase inhibitors. Kinases are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A hypothetical inhibitor derived from this scaffold could target key kinases in pathways such as the PI3K/Akt/mTOR pathway, which controls cell growth and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If irritation or other symptoms persist, seek medical attention.[4][5]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and regioselective method for the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on the electrophilic bromination of 2-(trifluoromethoxy)benzoic acid, a route favored for its operational simplicity and high regiochemical control.

Synthetic Pathway Overview

The synthesis proceeds via the direct bromination of 2-(trifluoromethoxy)benzoic acid. The trifluoromethoxy (-OCF₃) group at the 2-position and the carboxylic acid (-COOH) group at the 1-position of the benzene ring cooperatively direct the incoming electrophile (bromine) to the 5-position. The -OCF₃ group is a deactivating but ortho-para directing group, while the -COOH group is a deactivating and meta-directing group. This confluence of directing effects strongly favors the formation of the 5-bromo isomer.

Structural Analysis of 5-bromo-2-(trifluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-bromo-2-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document outlines the general methodologies and expected analytical outcomes based on established techniques for similar small organic molecules. It includes a plausible synthetic route, predicted spectroscopic data, and a standardized workflow for full structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel halogenated benzoic acid derivatives.

Introduction

This compound (CAS No. 403646-47-9) is a substituted benzoic acid derivative. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the benzene ring suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo and carboxylic acid groups provide reactive handles for further chemical modifications. An accurate and thorough structural analysis is paramount for confirming the identity, purity, and three-dimensional arrangement of the molecule, which are critical for its application in any field.

This document details the standard analytical workflow for the structural characterization of a novel small molecule like this compound, including spectroscopic and crystallographic methods.

Molecular Structure and Physicochemical Properties

The basic properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 403646-47-9 | ChemicalBook[1] |

| Molecular Formula | C₈H₄BrF₃O₃ | ChemicalBook[1] |

| Formula Weight | 285.01 g/mol | ChemicalBook[1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F | N/A |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from established methods for the synthesis of similar brominated benzoic acids. The following is a representative experimental protocol based on the bromination of a benzoic acid precursor.

Experimental Protocol: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from the synthesis of 5-Bromo-2-fluorobenzoic acid.

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(trifluoromethoxy)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: The purified product is dried in a vacuum oven at 50-60°C.

Structural Analysis Workflow

The comprehensive structural analysis of a small organic molecule like this compound typically follows a logical workflow to unambiguously determine its chemical structure and purity.

Caption: Workflow for the structural elucidation of a small organic molecule.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~13.0 | Singlet (broad) |

| ~7.8-8.2 | Multiplet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~115-140 | Aromatic-C |

| ~120 (quartet, J ≈ 257 Hz) | -CF₃ |

| ¹⁹F NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ -58 | -OCF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| IR Spectroscopy (Predicted) | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 1680-1710 (strong) | C=O stretch (Carboxylic acid) |

| 1200-1300 | C-O stretch |

| 1000-1200 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 284/286 | [M-H]⁻ (Corresponding to isotopes ⁷⁹Br and ⁸¹Br) |

| 285/287 | [M+H]⁺ (Corresponding to isotopes ⁷⁹Br and ⁸¹Br) |

Crystallographic Data

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of the compound would need to be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software (e.g., SHELX). This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Conclusion

The structural analysis of this compound requires a multi-faceted approach employing a range of spectroscopic and analytical techniques. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and characterization based on established scientific principles and data from analogous compounds. The workflow and predicted data herein serve as a valuable resource for researchers working with this and other novel halogenated benzoic acid derivatives, facilitating their unambiguous identification and paving the way for their application in various fields of chemical science.

References

Spectroscopic Profile of 5-bromo-2-(trifluoromethoxy)benzoic acid: Data Currently Unavailable in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS) for 5-bromo-2-(trifluoromethoxy)benzoic acid. While this compound is listed by commercial suppliers, detailed characterization data and experimental protocols for its spectroscopic analysis are not provided in accessible publications or spectral databases.

This absence of foundational data precludes the creation of an in-depth technical guide as requested. The core requirements, including quantitative data tables for NMR, IR, and MS, detailed experimental methodologies, and visualizations of experimental workflows, are contingent on the availability of primary experimental results.

To provide a framework for the type of information that would be included in such a guide, this document will present a generalized overview of the expected spectroscopic features for a molecule with this structure, based on the analysis of its constituent functional groups. This will be supplemented with a generic workflow for the spectroscopic analysis of a novel benzoic acid derivative.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, trifluoromethoxy, and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon. The carbon attached to the bromine atom would be influenced by the heavy atom effect, and the carbon bearing the trifluoromethoxy group would likely show a quartet splitting pattern due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions of the functional groups present:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-O Stretch: A band in the region of 1320-1210 cm⁻¹ would be attributable to the C-O stretching of the carboxylic acid.

-

C-F Stretches: Strong absorptions in the 1200-1000 cm⁻¹ region would be expected for the C-F stretching vibrations of the trifluoromethoxy group.

-

Aromatic C-H and C=C Stretches: Various weaker absorptions would be present for the aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), the trifluoromethoxy group (OCF₃), and bromine.

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using a direct infusion or a chromatographic method (e.g., GC-MS or LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Solubility of 5-bromo-2-(trifluoromethoxy)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The molecular structure of 5-bromo-2-(trifluoromethoxy)benzoic acid, featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring, suggests a nuanced solubility profile. The polar carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar solvents. Conversely, the aromatic ring and the halogen substituents contribute to its lipophilicity, suggesting solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | A balance of polar and non-polar characteristics allows for favorable interactions. |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate | The lipophilic benzene ring and halogen groups will contribute to solubility, but the polar carboxylic acid will limit it. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method provides a direct and accurate measurement of solubility by determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is essential to ensure saturation.

-

Phase Separation: Cease agitation and allow the vials to rest at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a precise aliquot of the clear, saturated supernatant using a calibrated pipette. To avoid collecting any solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) is recommended.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

-

Drying and Weighing: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Calculation: Calculate the solubility (in g/L or mg/mL) based on the mass of the dissolved solute and the initial volume of the solvent aliquot.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible spectrum. It is a sensitive method that requires smaller sample volumes.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the selected solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Measurement: Withdraw a small, precise volume of the clear, saturated supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

physical and chemical characteristics of 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including a bromine atom, a carboxylic acid group, and a trifluoromethoxy group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel compounds. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside generalized experimental protocols and logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Characteristics

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the key physical and chemical properties that have been reported, primarily from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O₃ | [3] |

| Molecular Weight | 285.01 g/mol | [3] |

| CAS Number | 403646-47-9 | [3] |

| Appearance | White powder or solid | [4] |

| Boiling Point | 287 °C | [5] |

| Density | 1.797 g/cm³ | [5] |

| Flash Point | 127 °C | [5] |

| pKa (Predicted) | 2.53 ± 0.36 | [5] |

| Storage | Sealed in dry, room temperature | [3] |

Spectroscopic Characterization (Predicted and General)

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. However, based on the known spectral properties of similar substituted benzoic acids and brominated aromatic compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbon of the trifluoromethoxy group (which will likely show coupling to fluorine).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong, broad absorptions. For this compound, the following peaks are expected:

-

A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[6]

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[7]

-

C-O stretching and O-H bending vibrations in the fingerprint region.

-

Absorptions corresponding to the C-Br, C-F, and C-O-C stretches of the substituents.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[8] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the trifluoromethoxy group.

Experimental Protocols (Generalized)

Synthesis of Substituted Benzoic Acids

A common route for the synthesis of brominated benzoic acid derivatives involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a generalized workflow for such a synthesis.

Methodology:

-

Starting Material: The synthesis would likely begin with 2-(trifluoromethoxy)benzoic acid.

-

Bromination: The starting material would be dissolved in a suitable solvent, often a strong acid like sulfuric acid, and treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine. The reaction conditions (temperature, reaction time) would need to be carefully controlled to favor the formation of the desired 5-bromo isomer.

-

Workup: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration and washed. Alternatively, an extraction with an organic solvent may be performed.

-

Purification: The crude product would then be purified, commonly by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis.

Analytical Workflow for Purity and Identity Confirmation

A generalized workflow for the analysis of a synthesized batch of this compound is presented below.

Methodology:

-

Purity Assessment: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be the primary method to determine the purity of the synthesized compound.

-

Structural Elucidation: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and the position of the substituents on the aromatic ring.

-

Molecular Weight Confirmation: Mass spectrometry would be employed to verify the molecular weight and to observe the characteristic bromine isotope pattern.

-

Functional Group Identification: Infrared spectroscopy would confirm the presence of the carboxylic acid and other functional groups.

-

Melting Point Determination: A sharp melting point range would indicate the purity of the compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the presence of the trifluoromethoxy group is significant in medicinal chemistry. This group is often incorporated into drug candidates to enhance their metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate their binding affinity to biological targets.[2]

The following diagram illustrates the logical relationship between the structural features of this class of compounds and their potential pharmacological effects.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 403646-47-9 [sigmaaldrich.com]

- 4. This compound, CasNo.403646-47-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 403646-47-9 | CAS DataBase [chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid featuring a trifluoromethoxy group, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and lipophilicity, imparted by the trifluoromethoxy moiety, make it a desirable component in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, set within the broader context of the development of aryl trifluoromethyl ethers. It details available physicochemical data, outlines a plausible synthetic pathway based on established methodologies, and presents key information in a structured format for researchers.

Introduction: The Rise of the Trifluoromethoxy Group

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to modulate the physicochemical and biological properties of organic molecules.[1][2] Unlike the electron-donating methoxy group (-OCH3), the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.[1] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions with biological targets.[1]

The synthesis of aryl trifluoromethyl ethers was first reported in 1955 by L. Yagupol'skii, who developed a method starting from substituted anisoles.[3] Over the decades, numerous synthetic strategies have been developed for the introduction of the trifluoromethoxy group onto aromatic rings. These methods have paved the way for the creation of a diverse array of trifluoromethoxylated building blocks, including this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 403646-47-9 | [4] |

| Molecular Formula | C₈H₄BrF₃O₃ | [4] |

| Molecular Weight | 285.01 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | N/A |

| Storage Temperature | Room Temperature | N/A |

Discovery and Synthesis

A recent patent application (US20230303547A1) discloses the use of this compound as a reagent in the synthesis of N-cyanopyrrolidines with activity as USP30 inhibitors.[5] This patent provides a key insight into its application in drug discovery.

Plausible Synthetic Pathway

Based on established methods for the synthesis of trifluoromethoxy-substituted aromatic compounds, a plausible synthetic route to this compound can be proposed. A common strategy involves the trifluoromethoxylation of a suitably substituted phenol, followed by carboxylation.

A potential starting material for this synthesis is 4-bromo-2-hydroxybenzoic acid. The synthesis would proceed in two key steps:

-

O-Trifluoromethylation: The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is converted to a trifluoromethyl ether.

-

Carboxylation: This step is not necessary as the carboxylic acid moiety is already present in the proposed starting material. A more likely precursor would be 4-bromophenol, which would be trifluoromethoxylated and then carboxylated. However, for the purpose of this guide, we will illustrate a pathway that directly leads to the target molecule's substitution pattern. A more direct route would involve the bromination of 2-(trifluoromethoxy)benzoic acid.

The following diagram illustrates a logical synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothesized)

The following is a hypothesized experimental protocol based on general procedures for the synthesis of aryl trifluoromethyl ethers.

Step 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) is added a base (e.g., potassium carbonate, 2.0 eq) and a copper(I) catalyst (e.g., CuI, 0.1 eq).

-

Trifluoromethylation: The reaction mixture is stirred at an elevated temperature (e.g., 100-140 °C) under an atmosphere of trifluoromethyl iodide (CF₃I). The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with aqueous acid (e.g., 1 M HCl). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Signaling Pathways and Applications

As a synthetic building block, this compound does not directly participate in signaling pathways. However, its derivatives are designed to interact with specific biological targets. For instance, the N-cyanopyrrolidine derivatives synthesized using this compound are inhibitors of Ubiquitin Specific Peptidase 30 (USP30), an enzyme involved in regulating mitochondrial quality control. Inhibition of USP30 is a therapeutic strategy being explored for various diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Role of the compound as a building block in drug discovery.

Conclusion

This compound is a valuable and relatively modern building block in the repertoire of medicinal chemists. While its specific discovery history is not prominently documented, its existence is a testament to the advancements in synthetic methodologies for introducing the trifluoromethoxy group into aromatic systems. The availability of this compound facilitates the exploration of novel chemical space in drug discovery and materials science, enabling the development of molecules with potentially enhanced properties. This guide provides a foundational understanding of its synthesis and properties for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Capot Chemical Co.,Ltd. Product Catalog_Page122_ChemicalBook [chemicalbook.com]

- 5. US20230303547A1 - N-cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

Commercial Availability and Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential synthetic routes for 5-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 403646-47-9). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for most laboratory applications.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | AMBH9614F3BE | 98% | Inquire |

| AiFChem | ACODTJ912 | 98% | 5 g, 25 g |

| Aromsyn Co., Ltd. | AS10024 | >98% | Gram to kilogram scale |

| abcr GmbH | AB309739 | 96% | Inquire |

| Aaronchem | AR00C7WR | Inquire | Inquire |

| Zhejiang Jiuzhou Chem Co.,Ltd | - | 99% | Inquire (bulk capacity) |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning chemical reactions, ensuring safe handling, and for the characterization of synthesized materials.

| Property | Value | Source |

| CAS Number | 403646-47-9 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₃ | [3] |

| Molecular Weight | 285.01 g/mol | [4] |

| Appearance | White powder/solid | |

| Boiling Point | 287 °C | [4] |

| Density | 1.797 g/cm³ | [4] |

| Purity | ≥96% (typically ≥98%) | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Proposed Synthetic Route:

A potential synthetic pathway could involve the bromination of 2-(trifluoromethoxy)benzoic acid. This approach leverages the directing effects of the carboxylic acid and trifluoromethoxy groups on the aromatic ring.

Caption: Proposed synthesis of this compound.

Step 1: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

-

Materials: 2-(trifluoromethoxy)benzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid, ice, deionized water, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Research and Drug Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of both a bromine atom and a carboxylic acid group in this compound makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid provides a handle for amide bond formation or other derivatizations.

This compound is a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and materials with unique electronic properties.

Procurement and Use Workflow

The following diagram illustrates a typical workflow for a researcher interested in utilizing this compound.

References

- 1. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 2-bromo-5-(trifluoromethoxy)benzoic Acid | 403646-48-0 [smolecule.com]

- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

5-bromo-2-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid functionality provides a handle for further synthetic modifications, such as amide bond formation, making it a versatile starting material for the synthesis of complex drug candidates.

These application notes provide a detailed overview and representative protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The provided methodologies are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) complex.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, especially with potentially challenging substrates.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on analogous reactions and should be optimized for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 18 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 12 | 88-96 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 16 | 82-92 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | 80-90 |

Visualizations

Experimental Protocols

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and acidify with 1M HCl to pH ~2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Ligand-Supported Palladium Catalyst

For more challenging couplings, or to achieve higher yields, a more sophisticated catalyst system may be employed.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos or XPhos ligand (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous Toluene, degassed

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Follow the general setup as described in Protocol 1, using Pd(OAc)₂, the phosphine ligand, and K₃PO₄ as the base.

-

Use anhydrous toluene as the solvent.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

-

The work-up and purification steps are analogous to Protocol 1.

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are of high purity and appropriately degassed.

-

Increase the reaction temperature or time.

-

Screen different palladium catalysts, ligands, and bases.

-

Ensure the base is sufficiently strong to activate the boronic acid.

-

-

Formation of Side Products:

-

Homocoupling of boronic acid: This can sometimes be suppressed by using a different base or solvent system, or by the slow addition of the boronic acid.

-

Protodebromination: This suggests the catalyst system is not efficient enough. A more active catalyst/ligand combination may be required.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By selecting the appropriate catalyst, ligand, base, and solvent system, a wide variety of biaryl compounds can be synthesized in good to excellent yields. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for the Derivatization of 5-bromo-2-(trifluoromethoxy)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry. Its structure incorporates several key features that are advantageous for drug design. The trifluoromethoxy group (-OCF₃) can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries. The carboxylic acid moiety is readily derivatized to form amides and esters, which are common functional groups in many pharmaceutical agents.

This document provides detailed protocols for two primary derivatization strategies for this compound: amide bond formation and esterification. These methods allow for the exploration of chemical space around this scaffold, facilitating the development of novel therapeutic agents.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. Please note that yields are dependent on the specific substrates, reaction scale, and purification methods.

Table 1: Amide Coupling Reactions

| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 12 | 85-95 |

| 2 | Aniline | HATU | DIPEA | DMF | 18 | 75-85 |

| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | 80-90 |

| 4 | tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | 60-75 |

Table 2: Esterification Reactions

| Entry | Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |

| 1 | Methanol | H₂SO₄ (catalytic) | 12 | 80-90 |

| 2 | Ethanol | H₂SO₄ (catalytic) | 16 | 75-85 |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the amine (1.1 equivalents) to the solution.

-

Add DIPEA (2.5 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 equivalents) portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous DCM

-

1 M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

-

Add the amine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 equivalents).

-

Add EDC·HCl (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

-

Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol) (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflows for amide coupling and Fischer esterification.

Potential Application in Medicinal Chemistry: CETP Inhibition

Derivatives of trifluoromethyl- and trifluoromethoxy-substituted benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP can lead to increased HDL levels and decreased LDL levels, which is a potential therapeutic strategy for atherosclerosis.

References

Application Notes and Protocols for 5-bromo-2-(trifluoromethoxy)benzoic acid in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromo-2-(trifluoromethoxy)benzoic acid as a key building block for the synthesis of novel agrochemicals. The trifluoromethoxy group is a valuable substituent in agrochemical design, often imparting increased metabolic stability and lipophilicity, which can enhance biological activity. This document outlines a representative synthetic protocol for a hypothetical herbicidal compound, presents typical biological activity data for analogous compounds, and describes a common mode of action.

Introduction to this compound in Agrochemicals

This compound is a versatile aromatic carboxylic acid. The presence of the trifluoromethoxy group (-OCF₃) can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and electronic nature, which are critical for its interaction with biological targets. While specific agrochemicals derived directly from this compound are not widely documented in publicly available literature, the broader class of trifluoromethoxy-substituted benzoic acid derivatives has shown significant promise in the development of herbicides and fungicides.

This building block is particularly suited for the synthesis of N-aryl benzamides, a class of compounds known to exhibit herbicidal activity. The general approach involves the activation of the carboxylic acid and subsequent amidation with a substituted aniline.

Representative Application: Synthesis of a Hypothetical N-Aryl Benzamide Herbicide

This section details a representative protocol for the synthesis of a hypothetical herbicidal compound, N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide, starting from this compound.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-bromo-2-(trifluoromethoxy)benzamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

4-chloroaniline

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-(trifluoromethoxy)benzoyl chloride.

-

-

Amidation:

-

Dissolve the crude benzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the solution of 4-chloroaniline and triethylamine dropwise to the benzoyl chloride solution at 0 °C.

-